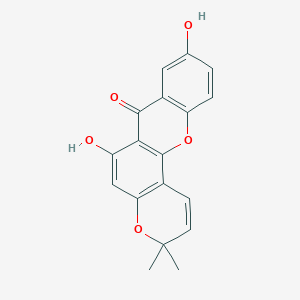

Nigrolineaxanthone F

Description

Overview of Xanthones in Natural Product Chemistry

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, represent a significant class of oxygenated heterocyclic compounds. researchgate.netnih.govwits.ac.za These secondary metabolites are widely distributed in nature, found in higher plants, fungi, and lichens. researchgate.netnumberanalytics.com The families Guttiferae, Gentianaceae, and Polygalaceae are particularly rich sources of these compounds. mdpi.com The term "xanthone" originates from the Greek word "xanthos," meaning yellow, reflecting the typical color of these compounds in their solid state. mdpi.com

The basic xanthone (B1684191) structure can be extensively modified with various substituents, such as hydroxyl, methoxy, and prenyl groups, leading to a vast diversity of over 200 naturally occurring xanthones. numberanalytics.comnih.gov This structural variety contributes to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.comnih.gov The position and nature of these functional groups, particularly at key positions like C-1, C-3, C-6, and C-8, significantly influence the biological efficacy of the xanthone molecule. mdpi.comnih.gov

Significance of Prenylated Xanthones in Research

Among the various classes of xanthones, prenylated xanthones are the most abundant and have been the subject of intensive research. researchgate.netcsmres.co.uk These compounds are characterized by the attachment of one or more isoprenoid units, most commonly a prenyl group, to the xanthone core. csmres.co.uk Prenylation, the addition of these hydrophobic side chains, can enhance the lipophilicity of the flavonoid, potentially increasing its affinity for biological membranes and interaction with target proteins. tandfonline.com

The presence and position of prenyl groups can significantly modulate the biological activities of xanthones. mdpi.comcsmres.co.uk For instance, research has shown that prenylation can influence a compound's antibacterial, anti-inflammatory, and anticancer properties. tandfonline.comtandfonline.com The caged prenylated xanthones, a special subclass, have shown promising bioactivities, including anticancer and anti-HIV-1 effects. tandfonline.com The study of prenylated xanthones is a dynamic area of research, with ongoing efforts to discover new compounds and understand their therapeutic potential. csmres.co.uk

Historical Context of Nigrolineaxanthone F Research

This compound was first isolated from the stem bark of the plant species Garcinia nigrolineata. researchgate.netacs.org This discovery was part of broader investigations into the chemical constituents of Garcinia species, which are known to produce a rich array of bioactive compounds, including numerous xanthones. researchgate.net

Initial research on this compound focused on its structural elucidation and characterization. Spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, were instrumental in determining its chemical structure. researchgate.net Subsequent studies have explored its biological activities. Notably, this compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgrsc.orgresearchgate.netresearchgate.netacs.org Research has also indicated its potential in inhibiting the proliferation of neuroblastoma cells. mdpi.com

While the total synthesis of some xanthones has been a challenge, a facile and efficient synthesis of this compound has been reported. researchgate.netacs.org This synthetic route provides a means to produce the compound for further biological evaluation and structure-activity relationship studies.

Compound Information Table

| Compound Name |

| This compound |

| Osajaxanthone |

Research Findings on this compound

| Research Area | Finding | Source |

| Isolation | First isolated from the stem bark of Garcinia nigrolineata. | researchgate.netacs.org |

| Antibacterial Activity | Shows significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. | nih.govacs.orgrsc.orgresearchgate.netresearchgate.netacs.org |

| Anticancer Activity | Inhibits the proliferation of the neuroblastoma (SHSY5Y) cell line. | mdpi.com |

| Synthesis | An exclusive synthesis has been developed, reacting 1,3,7-trihydroxyxanthone with prenal under thermodynamic conditions to yield this compound in high yield. | researchgate.netacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C18H14O5 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

6,9-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C18H14O5/c1-18(2)6-5-10-14(23-18)8-12(20)15-16(21)11-7-9(19)3-4-13(11)22-17(10)15/h3-8,19-20H,1-2H3 |

InChI Key |

TZPXKEYIVMJZOB-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=C(C=C4)O)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=C(C=C4)O)O)C |

Synonyms |

nigrolineaxanthone F |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Nigrolineaxanthone F

This compound has been identified and isolated from a select group of plant species, primarily within the Clusiaceae family. The distribution of this compound appears to be concentrated in specific genera known for producing a rich diversity of xanthone (B1684191) derivatives.

Garcinia Species (e.g., G. nigrolineata, G. schomburgkiana, G. amplexicaulis)

The genus Garcinia is a principal source of this compound and its related compounds. mdpi.com

Garcinia nigrolineata : This species is the most prominent reported source of this compound. researchgate.net The compound was isolated as part of a larger group of nine novel xanthones, named nigrolineaxanthones A-I, from a crude methanol (B129727) extract of the stem bark. researchgate.net Further phytochemical investigations of G. nigrolineata have yielded numerous other xanthones from its leaves, latex, and twigs, highlighting the chemical diversity of this plant. nih.govnih.govscispace.com

Garcinia schomburgkiana : While direct isolation of this compound from this species is not explicitly detailed in the available research, studies on the bark of G. schomburgkiana have confirmed the presence of various other xanthones, depsidones, and biphenyls. researchgate.net The genus's recognized status as a rich source of xanthones suggests that related compounds may be present.

There is currently no specific literature detailing the isolation of this compound from Garcinia amplexicaulis.

Other Genera (e.g., Calophyllum)

Beyond the Garcinia genus, this compound has also been found in the genus Calophyllum, another member of the Calophyllaceae family (formerly often placed in Clusiaceae).

Calophyllum enervosum : Research has identified Calophyllum enervosum as a natural source of this compound, indicating that the compound's distribution is not limited to the Garcinia genus. researchgate.net

Table 1: Documented Botanical Sources of this compound

| Genus | Species | Plant Part | Reference |

|---|---|---|---|

| Garcinia | G. nigrolineata | Stem Bark | researchgate.net |

| Calophyllum | C. enervosum | Not Specified | researchgate.net |

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural sources is a multi-step process that relies on advanced chromatographic methods to separate it from a complex mixture of other secondary metabolites, particularly other xanthones.

Chromatographic Fractionation Strategies

The general strategy for isolating xanthones like this compound involves initial extraction followed by sequential chromatographic separations. nih.govnih.gov

Extraction : The process typically begins with the extraction of dried and powdered plant material (e.g., stem bark) using organic solvents. Methanol is commonly used for the initial crude extraction of a broad range of compounds, including polar and semi-polar xanthones. researchgate.netnih.gov

Initial Fractionation : The crude extract is often subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. ajchem-a.com This step separates the complex extract into several less complex fractions based on polarity.

Fine Purification : The fractions containing the target compounds undergo further separation using a combination of chromatographic techniques. These commonly include:

Silica Gel Column Chromatography : Used extensively to separate compounds based on their polarity, with solvents of increasing polarity used for elution. nih.govjppres.com

Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is effective for separating aromatic compounds like xanthones and is often used for purification of fractions obtained from silica gel columns. nih.govjppres.com

High-Performance Liquid Chromatography (HPLC) : As a final purification step, preparative or semi-preparative HPLC is frequently employed to isolate individual compounds to a high degree of purity. nih.gov

Table 2: Common Chromatographic Techniques in Xanthone Isolation

| Technique | Principle | Role in Isolation |

|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Adsorption | Initial, coarse fractionation of crude extract |

| Silica Gel Column Chromatography | Adsorption (Polarity) | Primary and secondary separation of fractions |

| Sephadex LH-20 Chromatography | Size Exclusion / Adsorption | Purification of semi-pure fractions |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Separation | Final purification of individual compounds |

Challenges in Isolation of Specific Xanthone Congeners

A significant challenge in the purification of this compound is the co-occurrence of numerous structurally similar xanthones, known as congeners or isomers. nih.govresearchgate.net

Structural Similarity : Plants like G. nigrolineata produce a suite of related xanthones (e.g., nigrolineaxanthones A-I) that often differ only by the position or type of minor substituents on the core xanthone structure. researchgate.net This results in very similar polarities and chromatographic behaviors, making their separation difficult. nih.gov

Need for Multiple Techniques : Due to the slight differences between these compounds, a single chromatographic method is rarely sufficient for complete separation. researchgate.net Successful isolation requires an optimized, multi-step approach combining several different chromatographic techniques that exploit subtle differences in the compounds' physical and chemical properties. nih.gov

Low Abundance : Specific congeners like this compound may be present in relatively low concentrations compared to major constituents, further complicating their isolation and requiring the processing of large amounts of plant material to obtain sufficient quantities for structural elucidation and analysis.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Definitive Structural Assignment

The definitive structure of Nigrolineaxanthone F was elucidated through a comprehensive application of modern spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the intricate connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in the structural determination of this compound. researchgate.netcore.ac.ukcnjournals.com The ¹H NMR spectrum reveals characteristic signals for two aromatic protons, as well as protons associated with a dimethylchromene ring system. researchgate.net Specifically, the presence of two aromatic singlets at δH 6.40 and 7.47, and signals for a dimethylchromene moiety [δH 5.60 (d, J = 10.0 Hz), 6.73 (d, J = 10.0 Hz), and 1.48 (s, 6H)] are key indicators of the core xanthone (B1684191) structure and its prenylation pattern. researchgate.net

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a complete count of the carbon atoms and their types (methyl, methylene, methine, or quaternary). This information is crucial for confirming the molecular formula and identifying the carbon skeleton.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. core.ac.uk HMBC correlations, in particular, allow for the unambiguous placement of substituents on the xanthone core by revealing long-range (2- and 3-bond) couplings between protons and carbons. researchgate.netcore.ac.uk For instance, HMBC data confirms the location of the dimethylchromene ring and other substituents on the xanthone framework. researchgate.net The collective analysis of 1D and 2D NMR data provides a detailed and unambiguous assignment of all proton and carbon resonances, forming the foundation of the structural elucidation. researchgate.netcore.ac.ukresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from available literature.)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 161.2 | - |

| 2 | 98.2 | 6.25 (s) |

| 3 | 164.8 | - |

| 4 | 93.3 | 6.40 (s) |

| 4a | 156.9 | - |

| 5 | 143.8 | - |

| 6 | 116.1 | 7.47 (s) |

| 7 | 121.7 | - |

| 8 | 108.9 | - |

| 8a | 151.1 | - |

| 9 | 182.5 | - |

| 9a | 103.8 | - |

| 10 | 104.2 | - |

| 1' | 21.9 | 1.83 (s) |

| 2' | 122.1 | 5.20 (t, 7.0) |

| 3' | 31.5 | 3.35 (d, 7.0) |

| 4' | 78.2 | - |

| 5' | 28.3 | 1.48 (s) |

| 6' | 28.3 | 1.48 (s) |

| 1-OH | - | 13.5 (s) |

| 7-OH | - | - |

| 8-OCH₃ | 61.9 | 3.95 (s) |

Data compiled from various spectroscopic studies.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and elemental composition of this compound. researchgate.netcore.ac.uk High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. researchgate.netresearchgate.net For example, a positive ion peak in the HRESIMS spectrum at m/z 371.1137 [M+H]⁺ corresponds to the calculated molecular formula of C₂₀H₁₈O₇, which has twelve degrees of unsaturation. researchgate.net This information is fundamental for the initial stages of structure elucidation. Fragmentation patterns observed in the MS/MS spectra can also provide valuable clues about the structure, revealing the loss of specific side chains or functional groups, thereby corroborating the structural features deduced from NMR data.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer further confirmation of the structural features of this compound. core.ac.uk The UV spectrum typically exhibits absorption maxima characteristic of a xanthone chromophore, providing evidence for the core structure. thaiscience.info IR spectroscopy is instrumental in identifying the functional groups present in the molecule. core.ac.ukresearchgate.net Characteristic absorption bands in the IR spectrum confirm the presence of hydroxyl groups (around 3400 cm⁻¹), a conjugated carbonyl group of the γ-pyrone ring (around 1650 cm⁻¹), and aromatic C=C stretching vibrations. researchgate.net

Comparative Structural Analysis with Related Xanthones

The structural elucidation of this compound is further solidified by comparing its spectroscopic data with that of known, structurally related xanthones. researchgate.net Compounds such as Osajaxanthone, Nigrolineaxanthone E, Nigrolineaxanthone N, and Nigrolineaxanthone Q serve as valuable reference points. researchgate.netresearchgate.net

Osajaxanthone: A simple and efficient synthesis has been reported for both Osajaxanthone and this compound from a common precursor, 1,3,7-trihydroxy-9H-xanthen-9-one, highlighting their structural relationship. researchgate.netcore.ac.ukacs.org The comparison of their NMR and MS data helps to confirm the core xanthone skeleton and the nature of the prenyl substitutions. acs.orgescholarship.orginnovareacademics.in

Nigrolineaxanthone E: This compound, also isolated from Garcinia species, shares the xanthone core. researchgate.net Comparing their spectroscopic data allows for the precise assignment of signals and confirmation of the substitution patterns that differentiate them.

Nigrolineaxanthone N and Q: These are other members of the nigrolineaxanthone family. researchgate.net Comparative analysis of their ¹H and ¹³C NMR data with that of this compound helps to build a comprehensive understanding of the structural diversity within this class of compounds and to confidently assign the unique structural features of this compound. researchgate.netresearchgate.net For instance, Nigrolineaxanthone N has shown significant antibacterial activity, and its structural comparison can provide insights into structure-activity relationships. researchgate.net

By leveraging the known structures of these related compounds, any ambiguities in the spectral interpretation for this compound can be resolved, leading to a highly confident structural assignment.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Nigrolineaxanthone F

The total synthesis of this compound hinges on the strategic construction of its core xanthone (B1684191) scaffold and the subsequent regioselective formation of the pyran ring.

A key step in the synthesis of this compound is the regioselective coupling of its precursor, 1,3,7-trihydroxyxanthone, with prenal (3-methyl-2-butenal). Research has demonstrated that the selectivity of this reaction is highly dependent on the reaction conditions. acs.orgnih.gov Specifically, the formation of this compound, which is the angular pyranoxanthone, is achieved under thermodynamic control. acs.org

The reaction is performed under thermal conditions, typically at 140-150 °C, in the presence of a base such as calcium hydroxide (B78521). acs.orgnih.govacs.org This specific set of conditions facilitates the exclusive formation of this compound in a remarkable 98% yield. acs.orgnih.govresearchgate.net This high degree of regioselectivity is a notable achievement, as previous attempts to condense 1,3,7-trihydroxyxanthone with prenal often resulted in a mixture of both the angular product (this compound) and its linear isomer, osajaxanthone. acs.org The successful synthesis of osajaxanthone, in contrast, is achieved under kinetic control at room temperature. acs.orgnih.gov This temperature-dependent control allows for the selective synthesis of either natural product from a common precursor.

Designing such a pathway involves a logical sequence of reactions to build the molecular complexity step-by-step, a common challenge in organic synthesis. pharmafeatures.comlibretexts.org The process for synthesizing the 1,3,7-trihydroxyxanthone precursor is summarized below.

Table 1: Multi-step Synthesis of 1,3,7-Trihydroxyxanthone Precursor acs.orgnih.govacs.org

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Nuclear Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto the starting aromatic ring. |

| 2 | Lithiation & Benzoylation | n-Butyllithium (n-BuLi), followed by in situ reaction with methyl 2,5-dibenzyloxybenzoate | Coupling of the two aromatic rings to form the benzophenone (B1666685) skeleton. |

| 3 | Selective Deprotection | Boron trichloride (B1173362) (BCl₃) | Selective removal of the two benzyl (B1604629) protecting groups. |

| 4 | Intramolecular Cyclization | Base-catalyzed conditions | Formation of the central pyrone ring to yield the xanthone core. |

| 5 | Demethylation | Not specified in abstract | Removal of methyl groups to yield the final trihydroxyxanthone precursor. |

Green Chemistry and Advanced Synthetic Methodologies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in chemistry. conicet.gov.ar These "non-classical" approaches, such as microwave-assisted synthesis and heterogeneous catalysis, offer considerable advantages over traditional methods, including reduced reaction times, improved yields, and a smaller environmental footprint. core.ac.ukresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of organic reactions. researchgate.netnih.gov The use of microwave irradiation can dramatically shorten reaction times from hours or days to mere minutes, often leading to higher yields and better selectivity. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of various xanthone derivatives, including prenylated xanthones. researchgate.netup.pt For instance, the synthesis of prenylated xanthones via the reaction of a hydroxyxanthone with prenyl bromide under microwave irradiation showed increased yields and a significant reduction in reaction time compared to conventional heating methods. researchgate.net The efficiency of MAOS is also evident in the construction of diverse heterocyclic scaffolds, where it facilitates tandem reactions under controlled high-temperature conditions. acs.org

Table 2: Comparison of MAOS vs. Conventional Heating for Prenylated Xanthone Synthesis researchgate.net

| Compound | Method | Reaction Time | Yield |

| Prenylated Xanthone (Example) | Conventional Heating | 24 hours | 45% |

| Prenylated Xanthone (Example) | MAOS | 30 minutes | 65% |

In xanthone synthesis, solid acid catalysts like montmorillonite (B579905) K10 clay have been effectively used. researchgate.net This approach has been particularly successful for the one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones, offering enhanced reaction rates and selectivity. researchgate.net More recently, novel biopolymer-supported catalysts, such as a chitosan-supported Ni(II) complex, have been developed for the synthesis of xanthone derivatives. nih.gov This catalyst proved effective for coupling various phenols and benzaldehydes, yielding products in good to high yields and demonstrating reusability for up to four catalytic cycles. nih.gov The use of such robust and economically viable heterogeneous catalysts is ideal for larger-scale, environmentally friendly production of xanthones. conicet.gov.ar

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound also enables the creation of analogues and derivatives, which are crucial for exploring structure-activity relationships. mdpi.com By modifying the core structure or the substituents, chemists can produce new compounds with potentially improved properties.

The synthesis of pyranoxanthones, dihydropyranoxanthones, and their analogues often employs similar strategies to those used for this compound, such as pyranyl ring formation and subsequent modifications. researchgate.net For example, synthetic strategies have been developed for various halogenated, O-substituted, and prenylated xanthone derivatives. researchgate.net The synthesis of carboxyxanthone derivatives, such as the potent agent DMXAA, provides a template for how derivatization can be achieved through reactions like esterification, hydrolysis, and the introduction of different functional groups onto the xanthone scaffold. mdpi.com These synthetic efforts provide access to a library of related compounds, which can then be screened for various biological activities. researchgate.netacs.org

Methodologies for Chemical Modification and Structural Diversification

The chemical modification of natural products such as this compound is a fundamental strategy for the exploration of structure-activity relationships (SAR) and the generation of novel analogues with potentially enhanced or new biological activities. The dibenzo-γ-pyrone core of xanthones is considered a "privileged structure" in medicinal chemistry, offering a versatile scaffold for diverse substitutions. researchgate.netmdpi.com Strategies for the structural diversification of this compound primarily build upon the modification of its core structure or the functional groups it possesses.

A significant achievement in the chemistry of this compound has been the development of a simple and highly efficient method for its exclusive synthesis. acs.org This provides a reliable source of the natural product for further chemical exploration. The primary synthetic route involves a regioselective coupling reaction. Specifically, the condensation of 1,3,7-trihydroxy-9H-xanthen-9-one with prenal under specific thermal conditions has been shown to produce this compound in high yield. researchgate.netacs.orgnih.gov This regioselectivity is noteworthy, as previous attempts often resulted in a mixture of products, including its isomer, osajaxanthone. acs.org

The details of this key synthetic reaction are summarized below.

Table 1: Regioselective Synthesis of this compound

| Precursor 1 | Precursor 2 | Catalyst / Conditions | Product | Yield | Reference(s) |

| 1,3,7-Trihydroxy-9H-xanthen-9-one | Prenal | Calcium hydroxide (Ca(OH)₂), Thermal (140-150 °C) | This compound | 98% | researchgate.net, acs.org, nih.gov |

Building on this synthetic foundation, several methodologies applicable to the xanthone scaffold can be employed for structural diversification. These strategies focus on modifying the existing functional groups (hydroxyls) or introducing new moieties to the aromatic core.

Key Derivatization Strategies:

Molecular Extension via Prenylation: The introduction of prenyl groups is a common modification, as prenylated xanthones are the most abundant type found in nature and often exhibit significant biological activities. researchgate.net This can be achieved by reacting a polyhydroxyxanthone precursor with prenylating agents like prenal or prenyl bromide. The reaction conditions can be controlled to direct the position of the new substituent. researchgate.netcore.ac.uk

Cyclization of Prenylated Precursors: Prenylated xanthones can undergo intramolecular cyclization, often via a Claisen rearrangement, to form additional pyran or furan (B31954) rings. core.ac.uk This rigidifies the molecular structure and is a common feature in many naturally occurring bioactive xanthones. nih.gov

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the xanthone core are prime targets for chemical modification.

Etherification/Alkylation: Reaction with alkyl halides can be used to introduce simple alkyl chains. A more advanced approach involves introducing ω-aminoalkoxy chains, which has been successfully used to synthesize series of derivatives with varying chain lengths and terminal amino groups (e.g., methylamino, ethylamino, piperidinyl). scielo.br

Acylation: Hydroxyl groups can be converted to esters (e.g., acetates) through acylation, which can alter the compound's lipophilicity. mdpi.com

Modification of the Xanthone Core:

Halogenation: Introducing halogens like bromine or chlorine onto the aromatic rings can significantly alter electronic properties and lead to new derivative classes. researchgate.net

Amination: Amino groups can be introduced, often via reduction of a nitro group or through reactions involving diazonium salts, which are themselves derived from an initial amino group. researchgate.net

The following table summarizes general derivatization reactions that can be applied to a xanthone nucleus, providing a template for creating structural analogues of this compound.

Table 2: Illustrative Methodologies for Xanthone Core Diversification

| Starting Moiety | Reagent(s) | Reaction Type | Resulting Functional Group / Structure | Reference(s) |

| Phenolic Hydroxyl | ω-bromoalkylamine | Etherification | ω-aminoalkoxyl chain | scielo.br |

| Phenolic Hydroxyl | Prenyl bromide | Prenylation | Prenyl group | core.ac.uk |

| Prenyl Group | Acid or Thermal | Intramolecular Cyclization | Dihydropyran ring | core.ac.uk |

| Amino Group | Diazonium Salt Chemistry | Sandmeyer/Schiemann type | Chloro, Iodo, Hydroxyl | researchgate.net |

| Methyl Group | N-Bromosuccinimide (NBS) | Bromination | Bromomethyl group (for further substitution) | researchgate.net |

These methodologies provide a robust toolbox for the chemical modification of the this compound scaffold, enabling the synthesis of a wide array of derivatives for further scientific investigation.

Biosynthetic Pathways and Precursor Studies

General Xanthone (B1684191) Biosynthesis (Acetate and Shikimate Pathways)

The fundamental dibenzo-γ-pyrone skeleton of xanthones is a product of a mixed biosynthetic origin, drawing precursors from two primary metabolic pathways: the acetate (B1210297) pathway and the shikimate pathway. researchgate.netmdpi.comnih.govcore.ac.uk In higher plants, these pathways supply the building blocks for the two aromatic rings of the xanthone core. core.ac.uk

Ring A: This ring, bearing carbons numbered 1-4, is derived from the acetate (or polyketide) pathway. core.ac.ukfrontiersin.orgnih.gov This pathway involves the iterative condensation of malonyl-CoA units, a reaction catalyzed by polyketide synthases (PKS). ontosight.aimdpi.com

Ring B: This ring, with carbons numbered 5-8, originates from the shikimate pathway. core.ac.ukfrontiersin.orgnih.gov The shikimate pathway links carbohydrate metabolism to the biosynthesis of aromatic compounds. mdpi.comnih.gov It begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate). frontiersin.orgnih.gov

These two pathways converge at the formation of a key benzophenone (B1666685) intermediate. nih.govnumberanalytics.com In many plants, this intermediate is 2,3′,4,6-tetrahydroxybenzophenone. researchgate.netnih.govresearchgate.net The formation of this benzophenone can be dependent or independent of L-phenylalanine, depending on the plant family. nih.govresearchgate.net The final step in forming the core xanthone structure is a regioselective, oxidative intramolecular coupling of the benzophenone intermediate, which results in the cyclization to the tricyclic xanthone system. nih.govresearchgate.net This cyclization can lead to different core precursors, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are then further modified. researchgate.net

Post-Polyketide Modification in Nigrolineaxanthone F Biosynthesis (e.g., Prenylation, Cyclization)

Once the core xanthone scaffold is formed, a series of tailoring reactions, often referred to as post-polyketide modifications, occur to generate the vast diversity of natural xanthones. nih.govf1000research.com For this compound, the most significant modifications are prenylation and subsequent cyclization.

This compound is a pyranoxanthone, meaning a prenyl group has been added and then cyclized to form a pyran ring fused to the xanthone core. researchgate.net Laboratory synthesis confirms that this compound can be efficiently produced from the precursor 1,3,7-trihydroxyxanthone. researchgate.netnih.govacs.org The process involves a regioselective coupling reaction with prenal (3-methyl-2-butenal), which mimics the biological prenylation and cyclization steps. researchgate.netresearchgate.netnih.gov This reaction involves an initial aldol-type condensation, followed by a dehydrative ring closure to form the dimethylpyran ring system seen in this compound. researchgate.net This transformation highlights the crucial role of prenylation and cyclization in the biosynthesis of this specific compound.

Enzymatic Mechanisms in this compound Formation

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway.

| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis | Reference(s) |

| Polyketide Synthase (PKS) | Benzophenone Synthase (BPS) | Catalyzes the condensation of benzoyl-CoA and three molecules of malonyl-CoA to form the 2,4,6-trihydroxybenzophenone (B1214741) intermediate. | ontosight.ai |

| Hydroxylase | Benzophenone 3'-hydroxylase (B3'H) | A cytochrome P450 monooxygenase that likely hydroxylates the benzophenone intermediate, a key step before cyclization. | ontosight.ai |

| Oxidative Coupling Enzyme | Cytochrome P450 Monooxygenase | Catalyzes the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the tricyclic xanthone core (e.g., 1,3,7-trihydroxyxanthone). | researchgate.net |

| Prenyltransferase | Aromatic Prenyltransferase (PT) | Transfers a prenyl group (from a donor like dimethylallyl pyrophosphate, DMAPP) to the xanthone nucleus at a specific position. | ontosight.ainih.gov |

| Cyclase | Not fully characterized | Catalyzes or facilitates the cyclization of the attached prenyl group with an adjacent hydroxyl group to form the pyran ring. | mdpi.com |

The initial formation of the polyketide chain is handled by Type II or Type III PKSs. ontosight.aif1000research.comrsc.org Following the creation of the benzophenone intermediate by BPS, cytochrome P450-dependent monooxygenases are crucial for both the hydroxylation of the rings and the final oxidative cyclization that creates the dibenzo-γ-pyrone structure. ontosight.airesearchgate.net The addition of the characteristic prenyl side chain is catalyzed by a prenyltransferase, which attaches a dimethylallyl group to the xanthone core. nih.govnih.gov Subsequent enzymatic or spontaneous cyclization of this group with a neighboring hydroxyl function results in the formation of the fused pyran ring, completing the synthesis of this compound. researchgate.net

Elucidation of Precursor Molecules

Research and laboratory synthesis have pinpointed the direct precursors involved in forming this compound. The immediate xanthone precursor is 1,3,7-trihydroxyxanthone . core.ac.ukresearchgate.netnih.gov

Synthetic studies have demonstrated that this compound can be produced in high yield through the regioselective reaction of 1,3,7-trihydroxyxanthone with prenal under thermal conditions. nih.govacs.org In the biological system, the prenyl donor is typically dimethylallyl pyrophosphate (DMAPP) .

Tracing the biosynthesis further back, the precursors for 1,3,7-trihydroxyxanthone are derived from the fundamental pathways:

Shikimate Pathway Precursors : Phosphoenolpyruvate and Erythrose 4-phosphate. frontiersin.orgnih.gov

Acetate Pathway Precursor : Malonyl-CoA. numberanalytics.com

These initial building blocks converge to form a benzophenone intermediate, which cyclizes to 1,3,7-trihydroxyxanthone, the substrate for the final prenylation and cyclization steps that yield this compound. researchgate.netnih.gov

Mechanistic Biological Activity Investigations in Vitro and Preclinical Models

Antibacterial Activity and Mechanisms

Nigrolineaxanthone F, a xanthone (B1684191) derivative isolated from plants of the Garcinia genus, has demonstrated notable antibacterial properties, particularly against resilient bacterial strains. uonbi.ac.keresearchgate.net

This compound has shown significant inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA). uonbi.ac.kenih.gov Studies have reported a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL for this compound against MRSA. uonbi.ac.kenih.govrsc.org This potency is comparable to other bioactive xanthones isolated from Garcinia nigrolineata. uonbi.ac.ke The emergence of MRSA as a major cause of nosocomial infections globally, responsible for a significant number of deaths annually, underscores the urgent need for new effective antibacterial agents. nih.gov

Table 1: Antibacterial Activity of this compound and Other Compounds Against MRSA

| Compound | Source | Antibacterial Activity (MIC in µg/mL) |

|---|---|---|

| This compound | Garcinia nigrolineata | 2 |

| Latisxanthone D | Garcinia nigrolineata | 2 |

| Brasilixanthone | Garcinia nigrolineata | 2 |

| Nigrolineaxanthone N | Garcinia nigrolineata | 4 |

| Vancomycin (standard) | - | 2 |

| 8-desoxygartanin | Garcinia nigrolineata | 16 |

| Ananixanthone | Garcinia nigrolineata | 32 |

Data sourced from multiple studies. uonbi.ac.keresearchgate.net

Bacterial virulence factors are molecules that enable bacteria to colonize a host and cause disease. mgc.ac.cnnih.gov These can include toxins, enzymes, and cell surface structures that mediate attachment and protect the bacterium. mgc.ac.cnbrieflands.com While specific studies detailing the direct modulation of virulence factors by this compound are not extensively available, the inhibition of biofilm formation and interference with cell integrity suggest an impact on these pathogenic determinants. The disruption of biofilms, for instance, is a key anti-virulence strategy, as it can render bacteria more susceptible to conventional antibiotics. mgc.ac.cnfrontiersin.org

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which contributes to antibiotic resistance. mdpi.comchiet.edu.eg The initial and critical stage of biofilm formation is the adhesion of bacteria to a host surface. mdpi.com Natural compounds are being explored for their potential to inhibit or disrupt biofilm formation. frontiersin.orgfrontiersin.org Studies have shown that some xanthone derivatives can inhibit biofilm formation in various pathogens. chiet.edu.eg For example, cinnamaldehyde (B126680) and its derivatives have been observed to reduce biofilm formation in Agrobacterium tumefaciens and MRSA. frontiersin.org While direct evidence for this compound is limited, its structural similarity to other anti-biofilm xanthones suggests a potential role in interfering with this process.

The bacterial cell wall is crucial for maintaining cell integrity and shape. libretexts.org Damage to this structure can lead to electrolyte imbalance and cell death. libretexts.org Some antibiotics function by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall. uu.nl Research on other natural compounds, such as flavonoids and antimicrobial peptides, has demonstrated their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components like potassium ions, proteins, and nucleic acids. frontiersin.orgnih.govmdpi.comfrontiersin.org For instance, cinnamaldehyde has been shown to damage the cell wall of S. aureus and alter cell membrane permeability. frontiersin.org The bactericidal action of α-mangostin, another prenylated xanthone, involves the disruption of the bacterial cytoplasmic membrane. nih.gov Given these precedents, it is plausible that this compound exerts its antibacterial effect through similar mechanisms involving the disruption of cell membrane integrity and/or the inhibition of cell wall synthesis.

Bacterial DNA replication is an essential process for cell division and proliferation. nih.govbiorxiv.org Inhibition of the enzymes involved in DNA synthesis, such as DNA topoisomerases, is a known mechanism of action for certain antibiotics like fluoroquinolones. nih.gov Mutations in the genes responsible for DNA replication can be lethal for bacteria. nih.govmdpi.com Transcriptome analysis of Staphylococcus aureus treated with flavonoids has revealed significant changes in genes related to DNA replication and repair. frontiersin.org While direct studies on this compound's effect on bacterial DNA replication are not available, this remains a potential area for its antibacterial mechanism of action.

Cytotoxic and Anticancer Activities (Cellular and Molecular Mechanisms)

Xanthones, as a class of compounds, have demonstrated a wide range of biological activities, including cytotoxic and anticancer effects. mdpi.comnih.gov These compounds are known to control cell division and growth, induce apoptosis, and modulate various signaling pathways involved in carcinogenesis. nih.govresearchgate.net

Research on xanthones isolated from the Garcinia genus has shown significant inhibitory effects on various cancer cell lines. mdpi.com For instance, several xanthones from Garcinia nigrolineata have shown potential cytotoxicity against HeLa and MCF-7 cells. researchgate.net Further studies on five different cancer cell lines (HeLa, HepG2, MCF-7, Hct116, and MDA-MB-231) revealed that these compounds exhibited specific cytotoxicity in cancer cells with IC50 values ranging from 5 to 40 μM, while showing no effect on normal cell lines. researchgate.net

While specific in-depth studies on the cytotoxic and anticancer mechanisms of this compound are not extensively detailed in the available literature, its structural relatives from the same plant source have shown promising activity. For example, other compounds isolated from Garcinia nigrolineata have displayed cytotoxic activity against colon cancer (SW480) and leukemic cancer (K562) cell lines. researchgate.net The anticancer properties of xanthones are often attributed to their ability to induce apoptosis and modulate various targets and signaling transduction pathways. researchgate.netnih.gov

Table 2: Cytotoxic Activity of Compounds from Garcinia Species on Various Cancer Cell Lines

| Compound | Source Organism | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound 10 | Garcinia nigrolineata | Colon (SW480) | 4.3 ± 0.1 |

| Compound 2 | Garcinia nigrolineata | Leukemic (K562) | 4.4 ± 0.3 |

| Cowaxanthone | Garcinia oliveri | Colon (DLD-1) | 24.4 ± 0.7 |

| Rubraxanthone | Garcinia oliveri | Colon (DLD-1) | 33.9 ± 2.2 |

| α-Mangostin | Garcinia oliveri | Colon (DLD-1) | 12.2 ± 0.4 |

| Cowanin | Garcinia oliveri | Colon (DLD-1) | 13.2 ± 0.2 |

| Cowanol | Garcinia oliveri | Colon (DLD-1) | 14.8 ± 2.1 |

| Oliganthone B | Garcinia oligantha | Lung (A549) | 3.9 ± 0.86 |

| Gaudichaudione H | Garcinia oligantha | Lung (A549) | 3.0 ± 0.49 |

| Cantleyanone | Garcinia oligantha | Lung (A549) | 2.9 ± 0.42 |

Data compiled from various research articles. mdpi.comresearchgate.net

Induction of Apoptosis (e.g., Caspase-Dependent Pathways)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases. nih.gov

Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic cascade. nih.govmdpi.com Caspase-8 is primarily associated with the extrinsic pathway, activated upon ligand binding to death receptors on the cell surface. nih.govresearchgate.net This activation can then directly cleave and activate effector caspases or cleave the protein Bid, which in turn activates the intrinsic pathway. researchgate.net The intrinsic pathway is initiated by cellular stress and mitochondrial dysfunction, leading to the release of cytochrome c. mdpi.comresearchgate.net Cytochrome c, in conjunction with Apaf-1 and dATP, forms a complex called the apoptosome, which activates caspase-9. nih.govmdpi.com

Both initiator caspases, caspase-8 and caspase-9, ultimately activate the executioner caspases, including caspase-3, -6, and -7. nih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. medsci.org For instance, caspase-3 activation is a key event, and it can cleave substrates like poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. medsci.org

Some compounds can induce apoptosis through caspase-dependent mechanisms that involve both the death receptor and mitochondrial pathways. medsci.org The activation of caspase-3 and -9, along with the cleavage of PARP, are common indicators of caspase-dependent apoptosis. medsci.org

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of DNA replication and chromosome segregation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Therefore, inducing cell cycle arrest is a key strategy in cancer therapy.

Compounds that can halt the cell cycle at specific phases prevent cancer cells from dividing and can lead to apoptosis. For example, some therapeutic agents can cause cell cycle arrest in the G1 phase, preventing cells from entering the S phase where DNA is replicated. Others might cause arrest in the G2/M phase, inhibiting the cell from entering mitosis. The specific phase of arrest can provide insights into the molecular targets of the compound. For instance, cell cycle arrest has been observed as a mechanism of action for some xanthones in breast cancer cell lines like MCF-7.

Anti-Proliferative Effects on Specific Cancer Cell Lines

This compound and related xanthone compounds have been investigated for their anti-proliferative effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell proliferation. A lower IC50 value indicates greater potency.

Studies have demonstrated the cytotoxic effects of xanthones across different cancer types, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.0 - 22.3 |

| DU-145 | Prostate Carcinoma | Not Specified |

| NCI-H460 | Non-small Cell Lung Carcinoma | 30.4 - 37.9 |

| A549 | Lung Carcinoma | 10.0 |

| HT-29 | Colorectal Adenocarcinoma | Not Specified |

| SW480 | Colorectal Adenocarcinoma | Not Specified |

| K562 | Chronic Myelogenous Leukemia | Not Specified |

| KB | Oral Epidermoid Carcinoma | Not Specified |

| HeLa S-3 | Cervical Carcinoma | Not Specified |

| HepG-2 | Hepatocellular Carcinoma | 27.8 |

| SF-268 | Glioblastoma | 28.6 - 38.6 |

| HL-60 | Promyelocytic Leukemia | 12.5 |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified |

| Hep3B | Hepatocellular Carcinoma | Not Specified |

| Ca9-22 | Oral Squamous Carcinoma | Not Specified |

| This table compiles data from multiple sources to show the anti-proliferative activity of various xanthones on different cancer cell lines. ufba.br The specific activity of this compound may vary. |

The data indicates that xanthones exhibit a range of potencies against different cancer cell lines. For instance, in one study, a particular xanthone showed an IC50 of 10.0 µg/mL against the A549 lung cancer cell line. Another study on triterpenoids from Garcinia speciosa reported IC50 values for various compounds against MCF-7 cells ranging from 15.3 µM to over 100 µM. ufba.br These findings underscore the potential of this class of compounds as anti-proliferative agents. nih.gov

Inhibition of Cancer-Related Enzymes (e.g., Aromatase)

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. ijper.orgcansa.org.za It catalyzes the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol, respectively). ijper.org In certain types of breast cancer, known as hormone receptor-positive breast cancer, the growth of cancer cells is stimulated by estrogen. nih.gov Therefore, inhibiting aromatase is a crucial therapeutic strategy to reduce estrogen levels and thereby suppress tumor growth in postmenopausal women. ijper.orgnih.gov

Aromatase inhibitors (AIs) work by blocking the active site of the aromatase enzyme, often by binding to the heme group of the cytochrome P450 component, which prevents the conversion of androgens to estrogens. ijper.org This leads to a significant reduction in circulating estrogen levels. Synthetic xanthone derivatives have been explored as potential aromatase inhibitors. researchgate.net The evaluation of these compounds often involves testing their ability to inhibit aromatase activity, which can be assessed through in vitro assays and their cytotoxic effects on estrogen-receptor-positive breast cancer cell lines like MCF-7. researchgate.net

Interaction with Nucleic Acids (DNA binding, DNA breaks, DNA-protein cross-links, DNA synthesis suppression)

The interaction of small molecules with nucleic acids, particularly DNA, is a fundamental mechanism for many anticancer drugs. nih.govmdpi.com These interactions can disrupt DNA's structure and function, ultimately leading to cell death. There are several ways a compound can interact with nucleic acids.

DNA Binding: Molecules can bind to DNA through various non-covalent interactions. nih.gov This includes intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the major or minor grooves of the DNA. Such binding can alter the DNA's conformation and interfere with processes like replication and transcription. biorxiv.org

DNA Breaks and Cross-links: Some compounds can cause direct damage to the DNA strands, leading to single-strand or double-strand breaks. Others can form covalent bonds with the DNA, creating DNA-protein cross-links. These types of damage can be highly cytotoxic as they physically block the progression of DNA and RNA polymerases. nih.gov

DNA Synthesis Suppression: By binding to DNA or interfering with the enzymes involved in DNA replication, a compound can suppress the synthesis of new DNA. This is a potent way to halt the proliferation of rapidly dividing cancer cells. The ability of a compound to interact with and stabilize different DNA structures, such as G-quadruplexes, is also an area of active research. mdpi.com

Antioxidant and Anti-Radical Activities

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Nitric Oxide, Hydroxyl Radical)

Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. This damage is implicated in the development of various diseases, including cancer. Antioxidants are compounds that can neutralize these harmful molecules. Several in vitro assays are used to evaluate the free radical scavenging capacity of natural and synthetic compounds. d-nb.info

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess antioxidant activity. mdpi.com DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, a non-radical form, causing the color to fade to a pale yellow. mdpi.com The degree of discoloration is proportional to the scavenging activity of the compound. The scavenging ability of plant extracts often increases with concentration. d-nb.info

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is another widely used method. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a loss of color, which is measured spectrophotometrically. nih.gov Like the DPPH assay, it is based on a single electron transfer (SET) mechanism. mdpi.com

Nitric Oxide (NO) Radical Scavenging Assay: Nitric oxide is a free radical involved in various physiological and pathological processes. nih.govmdpi.com While it is an important signaling molecule, excessive levels can be damaging. In this assay, nitric oxide is generated from a donor like sodium nitroprusside. The NO radicals react with oxygen to form nitrite (B80452) ions. The antioxidant's ability to scavenge NO is measured by the decrease in the amount of nitrite formed, which is quantified using the Griess reagent. nih.gov

Hydroxyl Radical (OH•) Scavenging Assay: The hydroxyl radical is one of the most reactive and damaging ROS. mdpi.com This assay often involves the Fenton reaction, where hydrogen peroxide reacts with ferrous ions to generate hydroxyl radicals. These radicals can then degrade a detector molecule, such as deoxyribose. mdpi.com The ability of a compound to protect the detector molecule from degradation indicates its hydroxyl radical scavenging activity. researchgate.net

The antioxidant activity of compounds like xanthones is often attributed to their phenolic structure, which allows them to donate hydrogen atoms or electrons to stabilize free radicals. d-nb.inforesearchgate.net

Chelation Mechanisms

Chelation is a chemical process where a substance, known as a chelating agent, forms multiple bonds to a single central metal ion. innovareacademics.in This mechanism is a proposed pathway for the antioxidant activity of many natural compounds, including flavonoids and xanthones. innovareacademics.inresearchgate.net Some polyoxygenated xanthones have demonstrated metal-chelating effects, which can contribute to their protective roles against oxidative damage. researchgate.net However, specific studies detailing the metal-chelating mechanisms and capacity of this compound are not available in the current scientific literature.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many pharmaceutical drugs exert their effects. The potential of this compound to inhibit various enzymes has been explored, primarily through computational methods, with limited experimental data available.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used in the treatment of gout. While various natural compounds have been screened for their xanthine oxidase inhibitory potential, there are currently no published experimental studies that specifically measure the inhibitory activity of this compound against this enzyme.

Carbonic Anhydrase II (CA II) Inhibition

Carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme involved in numerous physiological processes. Its inhibition is a therapeutic strategy for conditions like hypertension. researchgate.net The inhibitory potential of this compound against CA II has been evaluated in a large-scale in silico study. This computational analysis, which used molecular docking to predict the binding affinity between a ligand and a receptor, estimated the binding energy of this compound to the CA II active site. researchgate.netinnovareacademics.in

| Compound | Method | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Molecular Docking | -9.0 | researchgate.net |

| Chlorthalidone (Reference Drug) | Molecular Docking | -8.2 | innovareacademics.in |

The in silico results suggest that this compound has a favorable binding affinity for CA II, which is slightly better than the reference drug chlorthalidone. researchgate.netinnovareacademics.in However, it is crucial to note that these are computational predictions, and experimental validation through in vitro enzymatic assays is required to confirm this inhibitory potential.

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) are important targets in the management of type 2 diabetes. researchgate.net α-Glucosidase inhibitors delay carbohydrate digestion, while PTP1B inhibitors can enhance insulin (B600854) signaling. researchgate.net Although this compound has been identified as a constituent in plant extracts that show α-glucosidase inhibitory activity, specific experimental data on the direct inhibitory effect of the isolated this compound on either α-glucosidase or PTP1B is not currently documented in scientific literature. rsc.org

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in the development of diabetic complications. researchgate.net While various flavonoids and other natural compounds have been identified as potent aldose reductase inhibitors, there is no specific research available that evaluates the aldose reductase inhibitory activity of this compound. researchgate.net

Neuroprotective Potential

Investigations into the neuroprotective effects of natural compounds have identified xanthones as a promising class of molecules. tjpr.orgbioline.org.br Preclinical studies using neurotoxins like 6-hydroxydopamine (6-OHDA) in cell culture models are common methods to screen for neuroprotective properties. tjpr.orgbioline.org.br

A study investigating prenylated xanthones from the root bark of Cudrania tricuspidata reported on the neuroprotective effects of several compounds, including this compound, against 6-OHDA-induced cell death in human neuroblastoma SH-SY5Y cells. tjpr.orgbioline.org.br

| Compound Group | Assay | Cell Line | EC₅₀ Range (µM) | Reference |

|---|---|---|---|---|

| Prenylated xanthones (including this compound) | Protection against 6-OHDA-induced cell death | SH-SY5Y | 0.7 - 16.6 | tjpr.orgbioline.org.br |

The group of six tested xanthones, which included this compound, demonstrated protective effects with half-maximal effective concentrations (EC₅₀) ranging from 0.7 to 16.6 µM. tjpr.orgbioline.org.br This finding suggests that this compound contributes to the observed neuroprotective activity, although the specific EC₅₀ value for the individual compound was not reported. tjpr.orgbioline.org.br Further studies are warranted to isolate its specific contribution and elucidate the underlying molecular mechanisms of its neuroprotective action.

Protection Against Induced Neuronal Cell Death (e.g., Paraquat (B189505), 6-Hydroxydopamine in SH-SY5Y cells)

This compound has been identified as a protective agent against neuronal cell death induced by specific neurotoxins. In studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for Parkinson's disease research, this compound demonstrated significant neuroprotective capabilities. Specifically, it was shown to protect these cells against the toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons. bioline.org.br

Research has highlighted that this compound, along with other related prenylated xanthones, effectively counteracted 6-OHDA-induced cell death. bioline.org.br The potency of these compounds was quantified by their half-maximal effective concentration (EC50) values, which ranged from 0.7 to 16.6 µM. bioline.org.br This positions this compound as a compound of interest in the study of neuroprotective agents. The neurotoxins paraquat and 6-OHDA are widely used to induce Parkinson's-like pathology in experimental models by triggering oxidative stress and cell death in neuronal cells. tjpr.orgnih.gov The ability of a compound to mitigate the damage caused by these toxins suggests a potential to interfere with pathways central to neurodegeneration. tjpr.orgfrontiersin.orgmdpi.com

Table 1: Neuroprotective Activity of Selected Xanthones Against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

| Compound | Protective Effect against 6-OHDA | EC50 Value (µM) |

|---|---|---|

| This compound | Yes | 0.7 - 16.6 bioline.org.br |

| Neriifolone A | Yes | 0.7 - 16.6 bioline.org.br |

| Cudraxanthone L | Yes | 0.7 - 16.6 bioline.org.br |

| Gerontoxanthone C | Yes | 0.7 - 16.6 bioline.org.br |

| Curcumin (Control) | Yes | ~6.0 bioline.org.br |

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a critical component in the progression of neurodegenerative diseases, characterized by the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes. frontiersin.orgmdpi.com This activation leads to the release of a cascade of inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as reactive oxygen species (ROS). frontiersin.orgmdpi.com Key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to orchestrating this inflammatory response. frontiersin.orgresearchgate.net

While direct studies on this compound's modulation of these specific pathways are emerging, the known anti-inflammatory properties of xanthones suggest a likely mechanism of action involving the suppression of these neuroinflammatory processes. The therapeutic potential of targeting neuroinflammation is a growing area of research, with evidence suggesting that controlling microglial activation can have protective effects against neurodegeneration. mdpi.commdpi.comimrpress.com It is hypothesized that compounds like this compound may exert their neuroprotective effects in part by inhibiting the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory molecules. frontiersin.org

Anti-Inflammatory Modulations (e.g., Nitric Oxide Production Inhibition)

A key indicator of the anti-inflammatory potential of this compound is its ability to inhibit the production of nitric oxide (NO). NO is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) in macrophages during an inflammatory response can lead to cellular damage and propagate inflammation. thaiscience.infonih.gov

Xanthones isolated from various Garcinia species have demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for screening anti-inflammatory compounds. researchgate.net The inhibition of NO production is a crucial mechanism for managing inflammatory responses. Studies on various plant extracts and their constituent compounds have consistently shown that a reduction in NO levels in LPS-stimulated macrophages is a strong indicator of anti-inflammatory activity. thaiscience.infoscielo.br This effect is often linked to the downregulation of the iNOS enzyme, preventing the excessive synthesis of NO. nih.gov The demonstrated ability of related xanthones to suppress NO production provides a strong basis for the anti-inflammatory profile of this compound.

Anti-Melanogenic Properties and Molecular Targets

This compound has also been investigated for its role in modulating melanogenesis, the complex process of melanin (B1238610) pigment synthesis. This has implications for treating hyperpigmentation disorders.

Tyrosinase Activity Inhibition

The primary rate-limiting enzyme in melanin synthesis is tyrosinase (TYR). researchgate.netbiomolther.org This enzyme catalyzes the initial critical steps in the conversion of the amino acid tyrosine to melanin. Therefore, the inhibition of tyrosinase activity is the most common and direct approach to achieving skin hypopigmentation. researchgate.net Compounds that can effectively inhibit this enzyme prevent the downstream production of melanin. Research on extracts from Garcinia species, rich in xanthones, has shown significant tyrosinase inhibitory properties. researchgate.netsemanticscholar.org This suggests that this compound likely shares this mechanism, acting as a tyrosinase inhibitor to exert its anti-melanogenic effects.

Regulation of Melanogenesis-Related Protein Expression (e.g., TYR, TRP-1, MITF, CREB)

Beyond direct enzyme inhibition, the anti-melanogenic effects of compounds are often mediated by the regulation of key proteins involved in the pigmentation pathway. The microphthalmia-associated transcription factor (MITF) is considered the master regulator of melanogenesis. biomolther.orgmdpi.comfrontiersin.org MITF controls the expression of the primary melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1). mdpi.comfrontiersin.org

The expression of MITF itself is controlled by upstream signaling molecules, most notably the cAMP response element-binding protein (CREB). semanticscholar.orgmdpi.com The activation of the cAMP/PKA/CREB signaling cascade leads to increased MITF expression, which in turn boosts the production of TYR and TRP-1, resulting in higher melanin synthesis. semanticscholar.orgthno.org Studies on plant extracts containing related compounds have shown that they can inhibit melanogenesis by downregulating the protein expression of MITF, TYR, and TRP-1. biomolther.orgsemanticscholar.org This downregulation disrupts the entire enzymatic machinery required for melanin production, leading to a potent anti-melanogenic outcome.

Impact on Gene Transcription in Melanogenesis Pathways

The regulation of melanogenesis-related proteins ultimately occurs at the level of gene transcription. The anti-melanogenic activity of many natural compounds involves the suppression of the transcription of genes essential for pigmentation. semanticscholar.org By inhibiting the signaling pathways that lead to the activation of transcription factors like CREB and MITF, compounds can effectively switch off the genes that code for melanogenic enzymes. thno.org

Research indicates that effective anti-melanogenic agents reduce the mRNA levels of MITF, TYR, and TRP-2. semanticscholar.org This demonstrates that their mechanism of action extends to the genetic level, preventing the blueprint for these proteins from being transcribed. The binding of MITF to a conserved sequence in the promoter region of these genes is a critical step for their transcription. frontiersin.org Therefore, by reducing the availability or activity of MITF, compounds like this compound can fundamentally interrupt the process of melanin synthesis from its genetic origins.

Table 2: Key Molecular Targets in the Melanogenesis Pathway

| Target Protein | Function in Melanogenesis | Effect of Inhibition/Downregulation |

|---|---|---|

| CREB | Transcription factor that activates MITF expression. mdpi.com | Decreased MITF levels. |

| MITF | Master transcriptional regulator of melanogenic genes (TYR, TRP-1, TRP-2). biomolther.orgfrontiersin.org | Reduced expression of key melanin-synthesizing enzymes. semanticscholar.org |

| Tyrosinase (TYR) | Rate-limiting enzyme in the melanin synthesis pathway. researchgate.net | Direct block of melanin production. |

| TRP-1 | Enzyme involved in melanin synthesis, stabilizes tyrosinase. semanticscholar.org | Decreased melanin synthesis and altered pigment type. |

Structure Activity Relationship Sar Studies of Nigrolineaxanthone F and Analogues

Influence of Xanthone (B1684191) Core Modifications on Biological Activity

The dibenzo-γ-pyrone (xanthone) core is the foundational scaffold of Nigrolineaxanthone F and its analogues, and its structural integrity is vital for their biological activities. nih.govcore.ac.uk Modifications to this core, particularly regarding its oxygenation pattern, can significantly alter the compound's pharmacological profile. researchgate.net

Research indicates that the degree of oxygenation on the xanthone skeleton is a key determinant of activity. For instance, studies on various xanthones have shown that tetraoxygenated skeletons often exhibit greater inhibitory activity against nitric oxide (NO) production compared to their trioxygenated counterparts. mdpi.comsemanticscholar.org This suggests that the arrangement and number of oxygen-containing groups on the A and B rings of the xanthone core (Figure 1) are critical.

Furthermore, the α,β-unsaturated ketone within the γ-pyrone ring has been identified as a critical feature for the apoptosis-inducing activity of some xanthone derivatives. Saturation of the C9-C10 double bond in certain analogues leads to a loss of anti-proliferative activity, highlighting the importance of the electronic properties of the central ring system. wits.ac.za The xanthone structure allows for the strategic placement of phenolic groups, which can facilitate interactions like DNA intercalation or hydrogen bonding with enzyme residues, while maintaining the aromaticity essential for these interactions. wits.ac.za

Figure 1. Basic Xanthone Scaffold

The xanthone core consists of two benzene (B151609) rings (A and B) fused to a central pyrone ring (C).

Role of Prenyl Groups and Their Cyclization on Efficacy

Prenylation, the attachment of isoprenoid units, is a common modification in natural xanthones and plays a pivotal role in their biological efficacy. researchgate.net this compound possesses two prenyl-derived moieties, and their presence and configuration are central to its activity.

Studies comparing various xanthones demonstrate a clear trend: an increase in the number of isoprenyl groups often correlates with stronger cytotoxicity. mdpi.com For example, 1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone (a diprenylated analogue) showed significantly higher cytotoxicity against HL-60 cells (IC₅₀ = 2.8 ± 1.1 µM) compared to its monoprenylated counterpart, 1,4,5,6-tetrahydroxy-7-prenylxanthone (B563388) (IC₅₀ = 10.1 ± 3.1 µM). mdpi.com This suggests that the lipophilicity and steric bulk conferred by prenyl groups enhance interaction with cellular targets. nih.gov

The cyclization of a prenyl group with an adjacent hydroxyl group to form a furan (B31954) or pyran ring generally reduces cytotoxic activity. mdpi.com This is illustrated by comparing the cytotoxicity of Garcinexanthone B, which contains a cyclized prenyl group, to similar non-cyclized analogues. The cyclization can impose conformational constraints and may alter the molecule's ability to fit into a target's binding site. mdpi.comresearchgate.net However, in some cases, cyclization can lead to potent bioactivity. For instance, the anticancer activity of Caloxanthone B is attributed in part to its prenylated substituent at position C-8 and a furan ring attached to the C-ring. mdpi.com

The position of the prenyl group is also critical. SAR studies reveal that prenylation at C-2, C-4, and C-8 are particularly significant for modulating the antibacterial and anticancer activities of xanthones. mdpi.com

Impact of Hydroxylation and Methoxylation Patterns

Phenolic hydroxyl groups are often essential for antimicrobial activity. mdpi.com For example, studies on xanthones isolated from Cratoxylum formosum indicated that a tetraoxygenated xanthone skeleton generally confers greater inhibition of nitric oxide (NO) production than a trioxygenated one. mdpi.comsemanticscholar.org Specifically, the presence of a methoxyl group at C-3 or C-7 on a tetraoxygenated, isoprenylated xanthone skeleton was identified as an essential feature for this activity. mdpi.comsemanticscholar.org

Conversely, the substitution of a hydroxyl group with a methoxyl group, or vice-versa, can have a significant impact. In one study, the hydroxylation of a particular xanthone lowered its cytotoxic activity compared to its non-hydroxylated counterpart. mdpi.com The position of these groups is paramount; SAR studies have consistently identified C-1, C-3, and C-6 as key positions where hydroxyl substituents contribute significantly to the biological activity of xanthones. mdpi.com These hydroxyl groups can act as hydrogen bond donors, chelating agents, or antioxidants, all of which can be central to the mechanism of action.

Positional Effects of Substituents on Bioactivity Profiles

The specific placement of substituents on the xanthone core has a profound effect on the bioactivity of the resulting analogue. core.ac.uk The symmetrical nature of the dibenzo-γ-pyrone backbone is broken by substitution, leading to distinct pharmacological profiles depending on the position of functional groups like prenyl, hydroxyl, and methoxyl moieties. nih.gov

SAR studies have pinpointed C-1, C-3, C-6, and C-8 as key positions that strongly influence the biological properties of xanthones. mdpi.com For instance, the presence of prenyl groups at C-2 and C-8, combined with hydroxyl groups at C-1 and C-3, is associated with improved antibacterial activity against B. subtilis. mdpi.com The importance of substitution at C-8 is further highlighted in anticancer studies, where a prenyl group at this position was found to be a key contributor to the cytotoxic activity of certain xanthones. mdpi.com

The differential effects of substituent positioning can be seen when comparing isomers. For example, the anticancer activity of Ananixanthone, which is prenylated at C-2 and has a pyran ring, differs from that of Caloxanthone B, which is prenylated at C-8 and has a furan ring. The latter showed greater cytotoxicity against the K562 leukemia cell line, underscoring the positional importance of the prenyl-derived moiety. mdpi.com Similarly, for anti-inflammatory activity, a methoxyl group at C-3 or C-7 on a tetraoxygenated skeleton was found to be critical. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

In recent years, computational methods have become indispensable tools for elucidating the SAR of complex molecules like this compound. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these compounds interact with protein targets. innovareacademics.in

Molecular docking studies have been used to predict the binding affinity and orientation of xanthones within the active sites of various enzymes. For example, a study investigating xanthone derivatives as inhibitors of carbonic anhydrase II (CA II), an enzyme linked to hypertension, used molecular docking to screen a library of compounds. innovareacademics.in In this in silico investigation, this compound was docked into the active site of CA II, revealing potential interactions, such as hydrogen bonding with the residue Thr199. innovareacademics.inresearchgate.net Such studies help identify key interactions that are responsible for a compound's inhibitory activity.

Molecular dynamics (MD) simulations offer a more dynamic view, assessing the stability of the ligand-protein complex over time. acs.org MD simulations have been employed to study the stability of xanthone-protein interactions, measuring fluctuations in the protein structure upon ligand binding. innovareacademics.inresearchgate.net For instance, the stability of a promising xanthone, Globulixanthone C, in complex with CA II was confirmed through MD simulations, which showed low fluctuation (around 1 Å) in the key active site residues, indicating a stable binding mode. innovareacademics.in Other studies have used MD simulations to explore potential negative allosteric modulators of the metabotropic glutamate (B1630785) subtype 1 (mGluR1) receptor, identifying Nigrolineaxanthone-P as a potential candidate. mdpi.com These computational approaches are powerful for rationalizing experimental SAR data and guiding the design of new, more potent analogues. ju.edu.jo

Advanced Analytical Methodologies for Nigrolineaxanthone F Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of xanthones, including Nigrolineaxanthone F. wikipedia.orgmeasurlabs.com This hybrid method combines the powerful separation capabilities of HPLC with the high sensitivity and structural identification power of mass spectrometry. wikipedia.org

Research Findings: In a typical workflow, an extract from a source, such as the fungus Penicillium nigrolineatum, is first subjected to HPLC. The separation is commonly achieved on a reverse-phase column (e.g., C18) using a gradient elution system. nih.govtandfonline.com This mobile phase often consists of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) added to improve the peak shape and ionization efficiency. nih.govtandfonline.com This process separates this compound from other metabolites in the extract based on their physicochemical properties.

Following separation, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions from the analyte without significant fragmentation. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion, which for this compound would correspond to its molecular weight. For instance, a high-resolution mass spectrometry (HRESIMS) analysis of a related compound showed a positive ion peak at m/z 371.1137 [M+H]+, confirming its molecular formula. researchgate.net